molecular formula C7H5BrF2 B1349066 4-(Bromomethyl)-1,2-difluorobenzene CAS No. 85118-01-0

4-(Bromomethyl)-1,2-difluorobenzene

Cat. No. B1349066
CAS RN: 85118-01-0
M. Wt: 207.01 g/mol
InChI Key: JJIFTOPVKWDHJI-UHFFFAOYSA-N
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Description

This would involve providing the IUPAC name, molecular formula, and structure of the compound. The compound’s class or family, and its role or use in chemistry or industry would also be described.



Synthesis Analysis

This would involve detailing the methods used to synthesize the compound, including the starting materials, reagents, and conditions. The yield and purity of the product would also be discussed.



Molecular Structure Analysis

Techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry could be used to analyze the molecular structure. The compound’s stereochemistry and conformation would also be discussed.



Chemical Reactions Analysis

This would involve discussing the compound’s reactivity and the types of chemical reactions it undergoes. The reaction conditions, products, and mechanisms would also be detailed.



Physical And Chemical Properties Analysis

The compound’s physical properties (such as melting point, boiling point, and solubility) and chemical properties (such as acidity, basicity, and redox potential) would be discussed.


Scientific Research Applications

  • Synthesis of Cyclopropanes

    • Field: Organic Chemistry
    • Application: [1-(bromomethyl)cyclopropyl]methanol has been used in the synthesis of cyclopropanes.
    • Method: The specific methods of application or experimental procedures were not detailed in the source.
    • Results: The outcomes of these syntheses were not provided in the source.
  • Synthesis of Heterocycles

    • Field: Organic Chemistry
    • Application: [1-(bromomethyl)cyclopropyl]methanol has been used in the synthesis of heterocycles.
    • Method: The specific methods of application or experimental procedures were not detailed in the source.
    • Results: The outcomes of these syntheses were not provided in the source.
  • Synthesis of Other Organic Compounds

    • Field: Organic Chemistry
    • Application: [1-(bromomethyl)cyclopropyl]methanol has been used in the synthesis of other organic compounds.
    • Method: The specific methods of application or experimental procedures were not detailed in the source.
    • Results: The outcomes of these syntheses were not provided in the source.
  • Synthesis of Block Copolymers

    • Field: Polymer Chemistry
    • Application: 4-bromomethyl benzoyl chloride was used in the synthesis of poly(styrene-b-methyl methacrylate) block copolymers .
    • Method: The synthesis was obtained via reversible addition-fragmentation chain transfer (RAFT) polymerization of styrene using RAFT-macro agent .
    • Results: The outcomes of these syntheses were not provided in the source .
  • pH Indicator

    • Field: Analytical Chemistry
    • Application: Bromothymol blue, a compound similar to “4-(Bromomethyl)-1,2-difluorobenzene”, is used as a pH indicator. It is mostly used in applications that require measuring substances that would have a relatively neutral pH (near 7). A common use is for measuring the presence of carbonic acid in a liquid .
    • Method: It is typically sold in solid form as the sodium salt of the acid indicator .
    • Results: The outcomes of these applications were not provided in the source .
  • Synthesis of Eprosartan

    • Field: Medicinal Chemistry
    • Application: 4-(Bromomethyl)benzoic acid, a compound similar to “4-(Bromomethyl)-1,2-difluorobenzene”, acts as an intermediate in the synthesis of eprosartan, which is used as an antihypertensive agent .
    • Method: The specific methods of application or experimental procedures were not detailed in the source .
    • Results: The outcomes of these syntheses were not provided in the source .
  • Ortho-bromomethylation of Alcohols and Phenols

    • Field: Organic Chemistry
    • Application: Bromomethylation of alcohols and phenols is a common reaction in organic chemistry. This reaction involves the addition of a bromomethyl group to the ortho position of an alcohol or phenol .
    • Method: After suspending paraformaldehyde in an alcohol, ortho-bromomethylation occurs by passing dried hydrogen bromide through, resulting in high yields of the corresponding bromomethyl ether .
    • Results: The outcomes of these applications were not provided in the source .
  • Aromatic Ring Bromomethylation

    • Field: Organic Chemistry
    • Application: Aromatic ring bromomethylation is a reaction that involves the addition of a bromomethyl group to an aromatic ring .
    • Method: The specific methods of application or experimental procedures were not detailed in the source .
    • Results: The outcomes of these applications were not provided in the source .

Safety And Hazards

This would involve discussing the compound’s toxicity, flammability, and environmental impact. Safety precautions and disposal methods would also be detailed.


Future Directions

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Please note that the availability of this information would depend on the extent of research on the specific compound. For a less-studied compound, some of this information might not be available. If you have a different compound or a more specific question about this compound, feel free to ask!


properties

IUPAC Name

4-(bromomethyl)-1,2-difluorobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5BrF2/c8-4-5-1-2-6(9)7(10)3-5/h1-3H,4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JJIFTOPVKWDHJI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1CBr)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5BrF2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70234239
Record name 4-(Bromomethyl)-1,2-difluorobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70234239
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

207.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(Bromomethyl)-1,2-difluorobenzene

CAS RN

85118-01-0
Record name 3,4-Difluorobenzyl bromide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=85118-01-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-(Bromomethyl)-1,2-difluorobenzene
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0085118010
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-(Bromomethyl)-1,2-difluorobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70234239
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-(bromomethyl)-1,2-difluorobenzene
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.077.839
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
11
Citations
C Lin, F Luan, S Su, A Jiang, W Tan, Z Guo - Carbohydrate Research, 2023 - Elsevier
In this work, a series of water-soluble fluorine-functionalized chitooligosaccharide derivatives were synthesized by conjugating nicotinic acid to chitooligosaccharide via nicotinylation …
Number of citations: 5 www.sciencedirect.com
CS Ananda Kumar, CV Kavitha, K Vinaya… - Investigational new …, 2009 - Springer
To study the structure activity relationship (SAR) on the cytotoxic activity and probe the structural requirement for the potent antitumor activity, a series of novel diazaspiro bicyclo …
Number of citations: 41 link.springer.com
CSA Kumar, SN Swamy, K Sugahara… - Bioorganic & medicinal …, 2009 - Elsevier
A series of new azaspiro bicyclic hydantoin derivatives has been designed and synthesized. Initially, the anti-proliferative effect of the hydantoin derivatives was evaluated against …
Number of citations: 65 www.sciencedirect.com
X Mu, JC Axtell, NA Bernier, KO Kirlikovali, D Jung… - Chem, 2019 - cell.com
A cornerstone of modern synthetic chemistry rests on the ability to manipulate the reactivity of a carbon center by rendering it either electrophilic or nucleophilic. However, accessing a …
Number of citations: 21 www.cell.com
RA Ward, MJ Anderton, P Bethel, J Breed, C Cook… - 2019 - ACS Publications
The RAS/MAPK pathway is a major driver of oncogenesis and is dysregulated in approximately 30% of human cancers, primarily by mutations in the BRAF or RAS genes. The …
Number of citations: 42 pubs.acs.org
JJ Yang, WW Yu, LL Hu, WJ Liu, XH Lin… - Journal of medicinal …, 2019 - ACS Publications
The prostanoid EP4 receptor is one of the key receptors associated with inflammatory mediator PGE 2 -elicited immunosuppression in the tumor microenvironment. Blockade of EP4 …
Number of citations: 31 pubs.acs.org
JH Son, PW Phuan, JS Zhu, S Lipman… - European journal of …, 2021 - Elsevier
We previously identified a spiro [piperidine-4,1-pyrido [3,4-b]indole] class of co-potentiators that function in synergy with existing CFTR potentiators such as VX-770 or GLGP1837 to …
Number of citations: 8 www.sciencedirect.com
Y Ren, Y Su, L Sun, S He, L Meng, D Liao… - Journal of medicinal …, 2017 - ACS Publications
On the basis of its essential role in driving inflammation and disease pathology, cell necrosis has gradually been verified as a promising therapeutic target for treating atherosclerosis, …
Number of citations: 88 pubs.acs.org
Z Cheng, Y Wang, Y Zhang, C Zhang… - Journal of Medicinal …, 2023 - ACS Publications
Nowadays, small-molecule drugs have become an indispensable part of tumor immunotherapy. Accumulating evidence has indicated that specifically blocking PGE 2 /EP4 signaling to …
Number of citations: 2 pubs.acs.org
N Meng, Y Gong, X Mu, YH Wang, L Su… - … Journal of Biological …, 2019 - ncbi.nlm.nih.gov
Vascular endothelial cell (VEC) apoptosis and autophagy play an important role in the maintenance of vascular homeostasis. However, the association of molecular mechanisms …
Number of citations: 5 www.ncbi.nlm.nih.gov

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